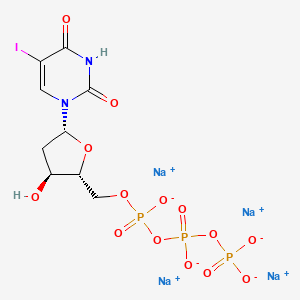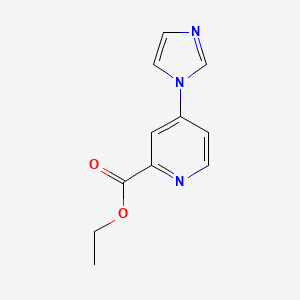
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate is a heterocyclic compound that features both imidazole and pyridine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring, in particular, is a common motif in many biologically active molecules, including histidine and histamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromo-4-(1H-imidazol-1-yl)pyridine-2-carboxylate with a base to induce cyclization. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate
- Ethyl 4-(1H-imidazol-1-yl)benzoate
- Ethyl 2-(1H-imidazol-1-yl)benzoate
Uniqueness
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate is unique due to the specific positioning of the imidazole and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-imidazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(3-4-13-10)14-6-5-12-8-14/h3-8H,2H2,1H3 |
InChI Key |
FWYPHHYNYOBQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
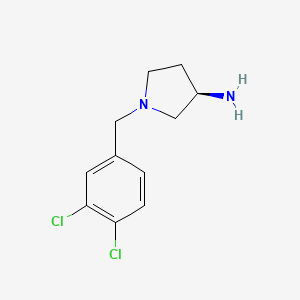
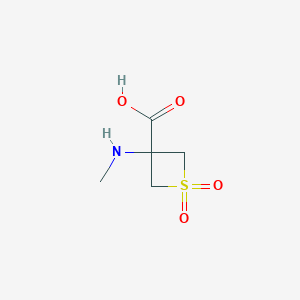
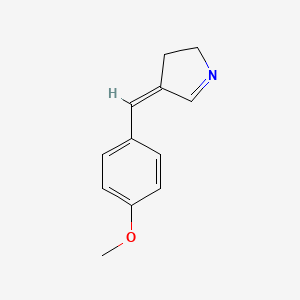
![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)


![4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B12854746.png)
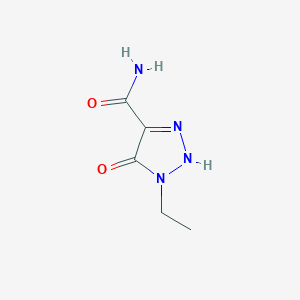

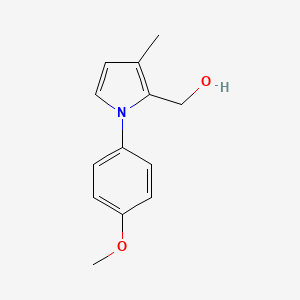

![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
